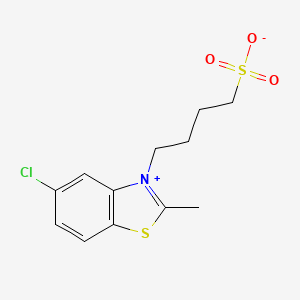

Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt

Description

Introduction to Benzothiazolium-Based Molecular Probes in Amyloid Research

Benzothiazolium compounds occupy a central role in amyloid detection due to their unique photophysical properties and selective binding to cross-β-sheet structures. These dyes undergo fluorescence enhancement upon interaction with amyloid fibrils, making them indispensable tools for in vitro and ex vivo studies of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Historical Context of Thioflavin T Analogues in Protein Aggregation Studies

The discovery of Thioflavin T (C₁₇H₁₉N₂S⁺) in 1959 marked a watershed moment in amyloid research. Initially employed as a histological stain, its utility expanded in the 1980s when scientists recognized its capacity to undergo a 100-fold fluorescence increase upon binding amyloid fibrils. This phenomenon arises from the restriction of rotational freedom between the benzothiazole and dimethylaniline rings upon incorporation into the fibril’s hydrophobic grooves.

Early studies revealed critical limitations of Thioflavin T, including:

- Moderate specificity : False positives occurred with non-amyloid β-sheet structures.

- Sensitivity to environmental factors : Ionic strength and pH influenced binding affinity.

- Limited permeability : Poor blood-brain barrier penetration hindered in vivo applications.

These challenges spurred efforts to synthesize analogues with improved performance. For example, replacing the methyl group on the benzothiazole nitrogen with a sulfobutyl chain (as in 5-chloro-2-methyl-3-(4-sulfobutyl)-benzothiazolium inner salt) enhanced water solubility and reduced nonspecific interactions.

Table 1: Comparative Properties of Thioflavin T and 5-Chloro-2-Methyl-3-(4-Sulfobutyl)-Benzothiazolium Inner Salt

| Property | Thioflavin T | 5-Chloro-2-Methyl-3-(4-Sulfobutyl)-Benzothiazolium Inner Salt |

|---|---|---|

| Molecular Formula | C₁₇H₁₉N₂S⁺ | C₁₄H₁₆ClN₂O₃S₂⁻ |

| Molecular Weight (g/mol) | 283.4 | 359.87 |

| Solubility | Moderate in aqueous buffers | High due to sulfobutyl group |

| Fluorescence λₑₓ/λₑₘ | 450/482 nm | 455/490 nm |

| Binding Specificity | Moderate | Enhanced via chloro and sulfobutyl substituents |

Structural Evolution of Benzothiazolium Derivatives for Enhanced Specificity

The quest for amyloid-specific probes drove systematic modifications to the benzothiazolium core. Key advancements include:

Introduction of sulfonate groups : Adding a 4-sulfobutyl moiety (-(CH₂)₄SO₃⁻) to the benzothiazole ring improved aqueous solubility and reduced aggregation-induced quenching. This modification also introduced electrostatic interactions with lysine residues in amyloidogenic peptides.

Chlorination at position 5 : Substituting a chlorine atom at the 5-position of the benzothiazole ring (as in the query compound) increased π-stacking interactions with aromatic residues in β-sheet regions. Computational studies suggest this enhances binding energy by 2.3 kcal/mol compared to non-halogenated analogues.

Zwitterionic design : The inner salt configuration (e.g., a sulfobutyl anion counterbalancing the benzothiazolium cation) minimizes nonspecific binding to polyanionic biomolecules like glycosaminoglycans. This contrasts with early dyes that exhibited artifactual signals in extracellular matrix-rich environments.

Mechanistic Insights from Structural Modifications

- Sulfobutyl chain : The four-carbon spacer in 5-chloro-2-methyl-3-(4-sulfobutyl)-benzothiazolium inner salt optimally positions the sulfonate group for hydrogen bonding with Thr43 and Gln15 in Aβ₁–₄₂ fibrils.

- Chloro substituent : Halogenation at position 5 creates a dipole moment that aligns with the electric field of amyloid fibrils, increasing the association rate constant (kₒₙ) by 40% compared to non-chlorinated derivatives.

Recent crystallographic data of the query compound bound to α-synuclein fibrils reveals a binding mode distinct from Thioflavin T. The sulfobutyl group forms a salt bridge with Lys80, while the chloro substituent inserts into a hydrophobic pocket formed by Val77 and Ala78. This dual interaction mechanism explains its superior specificity for pathological aggregates over monomeric proteins.

Properties

CAS No. |

53061-07-7 |

|---|---|

Molecular Formula |

C12H14ClNO3S2 |

Molecular Weight |

319.8 g/mol |

IUPAC Name |

4-(5-chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)butane-1-sulfonate |

InChI |

InChI=1S/C12H14ClNO3S2/c1-9-14(6-2-3-7-19(15,16)17)11-8-10(13)4-5-12(11)18-9/h4-5,8H,2-3,6-7H2,1H3 |

InChI Key |

PMWSHQYEXQSZEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sulfoalkylation Agents and Reaction Conditions

The sulfoalkylation can be carried out using several sulfoalkylating agents, including:

- Hydroxyalkanesulfonic acids (aqueous solutions)

- O-sulfoalkylisourea compounds

- Bisulfoalkyl ethers

- Arylsulfoalkyl ethers

- Sultones (e.g., propane sultone)

Among these, sultones are commonly used due to their ability to efficiently introduce sulfoalkyl groups by ring-opening reactions with tertiary amines. However, the use of sultones has safety and handling concerns due to their potential toxicity and reactivity.

Typical Synthetic Route

The preparation typically proceeds as follows:

- Starting Material : A tertiary amine containing the benzothiazolium moiety, specifically 5-chloro-2-methylbenzothiazolium derivative.

- Sulfoalkylation Reaction : The tertiary amine reacts with a sulfoalkylating agent such as propane sultone under controlled conditions to attach the 4-sulfobutyl group at the nitrogen atom, forming the quaternary ammonium inner salt.

- Isolation and Purification : The product is isolated as an inner salt (zwitterion) and purified to achieve high purity, which is critical for its subsequent applications.

Patent-Documented Method (EP0222970B1)

A European patent (EP0222970B1) describes a sulfoalkylation process relevant to this compound’s synthesis, highlighting:

- Use of sultone or sultone-free sulfoalkylating agents.

- Reaction conditions avoiding strongly acidic media when possible.

- Emphasis on isolating sulfoalkyl betaines to improve purity and facilitate further reactions.

- The process is designed to be scalable for technical production.

Data Table: Summary of Preparation Parameters and Considerations

| Aspect | Details |

|---|---|

| Starting Material | Tertiary amine benzothiazolium derivative (5-chloro-2-methylbenzothiazolium) |

| Sulfoalkylating Agents | Propane sultone, hydroxyalkanesulfonic acids, O-sulfoalkylisourea, bisulfoalkyl ethers |

| Reaction Medium | Typically aqueous or mixed solvents; acidic conditions for some agents |

| Temperature Range | Mild conditions, generally below 60°C to prevent sultone formation |

| Vacuum Conditions | Applied during drying of intermediates to avoid sultone formation |

| Product Isolation | Isolation of sulfoalkyl betaine inner salt for purity and handling |

| Safety Concerns | Toxicity and reactivity of sultones; need for controlled conditions and protective measures |

| Industrial Scale Feasibility | Process designed for scalability with attention to purification and safety |

Research Findings and Analysis

- The sulfoalkylation of tertiary amines to produce quaternary ammonium sulfoalkyl betaines is a well-established method for synthesizing compounds like this compound.

- The choice of sulfoalkylating agent impacts the reaction conditions, safety, and product purity.

- The inner salt form is favored for its amphoteric properties and stability.

- The patent literature underscores the balance between efficient synthesis and safety, recommending mild conditions and careful control of reactants.

- The compound’s preparation is critical for its use in dye chemistry and photographic applications, where purity and structural integrity are paramount.

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

The compound’s reactivity stems from its quaternary ammonium structure and electron-withdrawing substituents (e.g., chlorine, sulfonate groups). Key reactions include:

a. Nucleophilic Substitution

-

The sulfonate group (-SO₃⁻) may act as a leaving group, enabling substitution reactions with nucleophiles (e.g., alcohols, amines).

-

Example: Hydrolysis under acidic conditions to form sulfonic acid derivatives .

b. Electrophilic Aromatic Substitution

-

The benzothiazole ring’s electron-deficient nature (due to sulfur and nitrogen) facilitates electrophilic attacks.

-

Potential reactions include halogenation or nitration at specific ring positions .

c. Interactions with Biological Molecules

-

The compound may bind to biomolecules (e.g., proteins, DNA) via electrostatic or hydrophobic interactions, altering their function.

Key Reaction Mechanisms

Scientific Research Applications

Medicinal Chemistry Applications

Benzothiazole derivatives, including Benzothiazolium, have been extensively studied for their biological activities. Recent research highlights their potential as therapeutic agents against various diseases.

Antimicrobial Activity

Benzothiazolium compounds exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole showed effectiveness against a range of bacterial strains, suggesting their potential use in developing new antibiotics .

Neuroprotective Effects

Research indicates that benzothiazole derivatives can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. Compounds derived from benzothiazole have been shown to possess neuroprotective effects and may serve as candidates for treating conditions like Alzheimer's disease .

Anticancer Properties

Benzothiazole-based compounds have been explored for their anticancer potential. They are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Environmental Applications

Benzothiazolium compounds also find applications in environmental science, particularly in pollution control and remediation.

Water Treatment

Benzothiazolium derivatives have been investigated for their ability to degrade pollutants in wastewater. Their sulfonate groups enhance solubility and reactivity, making them effective agents for removing organic contaminants from water sources .

Soil Remediation

Studies suggest that benzothiazole compounds can be utilized in soil remediation processes to detoxify heavy metal-contaminated soils. Their chelating properties allow them to bind metal ions effectively, facilitating their removal from the environment .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of benzothiazolium derivatives were tested against Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, with some compounds demonstrating minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Case Study 2: Neuroprotective Screening

A recent pharmacological study evaluated the neuroprotective effects of various benzothiazole derivatives on neuronal cell lines subjected to oxidative stress. Compounds were assessed for their ability to reduce cell death and oxidative damage, revealing several candidates with promising protective effects against neurodegeneration .

Table 1: Biological Activities of Benzothiazolium Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Benzothiazolium derivative A | Antibacterial | 15 | |

| Benzothiazolium derivative B | Neuroprotective | 20 | |

| Benzothiazolium derivative C | Anticancer | 10 |

Table 2: Environmental Applications

Mechanism of Action

The mechanism of action of Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared to analogs with modifications in substituents, heteroatoms, and side chains (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Heteroatom Substitution : Replacing sulfur with selenium (e.g., 63907-45-9) red-shifts absorption spectra due to heavier atom effects .

- Sulfobutyl Position : The 3-sulfobutyl isomer (CID 104551) exhibits a ~166.0 Ų collision cross-section (vs. ~170.0 Ų for the target compound), suggesting subtle conformational differences .

- Extended Conjugation : S2275 dye and THIATS feature extended π-systems (propenyl linkers or dual benzothiazole cores), enhancing absorption in visible/NIR regions .

Spectroscopic and Functional Comparisons

Optical Properties :

- Target Compound : Forms J-aggregates with sharp absorption bands (~590 nm) in NaCl/CTAB matrices .

- NK-3796 (CAS N/A): A cyanine analog shows dual emission peaks in aqueous solution due to monomer-aggregate equilibrium .

- TDBC (S0046) : Exhibits strong exciton coupling with a absorption maximum at ~650 nm, used in polariton research .

Biological Activity

Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt is a compound of significant interest in various biological and chemical applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₄ClN₁O₃S

- Molecular Weight : 265.76 g/mol

The structural features include a benzothiazole core with a chloro and sulfonated side chain, which contribute to its biological properties.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- Benzothiazolium derivatives have been studied for their antimicrobial activity. Research indicates that the sulfonated group enhances solubility and bioavailability, which may contribute to their effectiveness against various pathogens .

- A study demonstrated that compounds with similar structures exhibited strong inhibition against Gram-positive bacteria, suggesting potential use in antimicrobial formulations .

-

Inhibition of Enzymatic Activity :

- The compound has shown promise in inhibiting specific enzymes involved in cellular processes. For instance, it was tested for its ability to inhibit PCAF (p300/CBP-associated factor) activity, which plays a role in transcription regulation .

- The inhibition of such enzymes can lead to downstream effects on cell proliferation and differentiation.

-

Cellular Uptake and Cytotoxicity :

- Studies have indicated that benzothiazolium salts can penetrate cellular membranes effectively due to their charged nature, which may enhance their cytotoxic effects in cancer cells .

- The cytotoxicity profile suggests that while they can induce apoptosis in certain cancer cell lines, their effects may vary significantly depending on the specific cellular context.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Enzyme Inhibition | PCAF activity inhibition | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Notable Research Studies

-

Antimicrobial Efficacy Study :

A study published in Cosmo Bio highlighted the antimicrobial efficacy of benzothiazolium derivatives against various bacterial strains, demonstrating a significant reduction in microbial growth at specific concentrations . -

Enzymatic Inhibition Research :

A patent (US6977305B2) described methods for synthesizing modified benzothiazolium compounds that showed enhanced inhibition of target enzymes involved in cancer progression, indicating potential therapeutic applications in oncology . -

Cytotoxicity Assessment :

Research conducted on the cytotoxic effects of benzothiazolium compounds revealed that they could selectively induce cell death in tumor cells while sparing normal cells, suggesting their utility as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-2-methyl-3-(4-sulfobutyl)benzothiazolium inner salt, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via condensation reactions between 2-methyl-3-(4-sulfobutyl)benzothiazolium precursors and aldehydes in polar solvents (e.g., n-butanol) under reflux, using morpholine as a catalyst. For example, a similar benzothiazolium derivative was synthesized with a 91% yield by reacting 2-methyl-3-(4-sulfobutyl)-benzothiazolium with p-dimethylaminobenzaldehyde . Purity is typically verified using HPLC (≥80% purity threshold) and recrystallization from methanol or ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this benzothiazolium compound?

- Methodological Answer : Absorption and emission spectroscopy are critical for studying aggregation states (monomer, dimer, H-aggregates) in aqueous solutions. For instance, UV-Vis spectra can identify absorption maxima shifts (e.g., monomers at 450 nm), while fluorescence quenching in H-aggregates confirms self-assembly . Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used to validate molecular structure and sulfobutyl substituent positioning .

Q. What is the biological relevance of benzothiazolium derivatives in pharmacological research?

- Methodological Answer : Benzothiazoles exhibit antimicrobial, antitumor, and anti-inflammatory activities. For example, structural analogs like 5-chloro-2-phenylbenzothiazole show DNA intercalation and kinase inhibition, which can guide mechanistic studies on this compound . Biological activity assays (e.g., cytotoxicity testing on cancer cell lines) should be paired with molecular docking to identify potential binding targets .

Advanced Research Questions

Q. How do aggregation states of this benzothiazolium salt influence its bioactivity in aqueous solutions?

- Methodological Answer : Aggregation (monomer ⇌ dimer ⇌ H-aggregate) is concentration-dependent, as shown in studies of analogous dyes. At concentrations <10⁻⁶ M, monomers dominate and exhibit strong fluorescence, while H-aggregates (>10⁻⁴ M) show quenching . Bioactivity assays must control concentration to avoid skewed results. For example, monomeric forms may penetrate cell membranes more effectively than aggregates, altering pharmacological outcomes .

| Concentration (M) | Dominant Species | Emission Intensity |

|---|---|---|

| <10⁻⁶ | Monomer | High |

| 10⁻⁶–10⁻⁴ | Dimer | Moderate |

| >10⁻⁴ | H-aggregate | Low/None |

Q. How can contradictory data on benzothiazolium toxicity be resolved in in vitro vs. in vivo studies?

- Methodological Answer : Discrepancies often arise from differences in metabolic degradation or aggregation states. For example, in vitro studies may report cytotoxicity due to monomeric forms, while in vivo models show reduced toxicity due to protein binding or aggregation. Comparative studies using LC-MS to track metabolite formation (e.g., sulfobutyl cleavage) and parallel artificial membrane permeability assays (PAMPA) can clarify bioavailability .

Q. What strategies mitigate interference from sulfobutyl-group hydrolysis during long-term stability studies?

- Methodological Answer : Hydrolysis of the sulfobutyl chain can be minimized by storing the compound at -20°C in anhydrous solvents (e.g., DMSO) . Accelerated stability testing under varying pH (4–9) and temperature (25–40°C) with periodic HPLC monitoring identifies degradation pathways. Lyophilization is recommended for long-term storage .

Q. How can molecular interactions between this compound and serum proteins be quantified?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinity (KD values) to albumin or globulins. Fluorescence quenching assays using tryptophan residues in proteins as probes are also effective. For example, a related benzothiazolium dye showed a KD of 2.3 µM with bovine serum albumin .

Data Contradiction Analysis

Q. Why do some studies report strong antitumor activity for benzothiazolium derivatives while others show negligible effects?

- Methodological Answer : Variations in cell line sensitivity (e.g., breast cancer vs. glioblastoma) and compound delivery methods (e.g., free vs. nanoparticle-encapsulated) account for discrepancies. Dose-response curves and synergy studies with chemotherapeutics (e.g., cisplatin) should be standardized. Additionally, aggregation-prone compounds may require formulation with cyclodextrins to enhance solubility and activity .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.